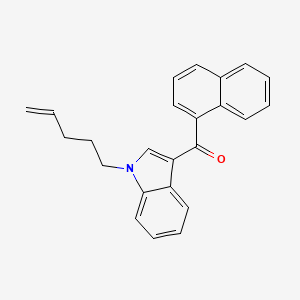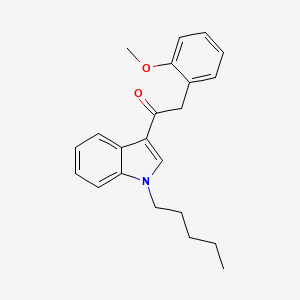
KIRA7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KIRA7 is an imidazopyrazine compound known for its ability to bind to the inositol-requiring enzyme 1 alpha (IRE1α) kinase. This binding allosterically inhibits the ribonuclease (RNase) activity of IRE1α, making this compound a significant compound in the study of endoplasmic reticulum stress and its related diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KIRA7 involves the preparation of an imidazopyrazine scaffold. The compound is typically synthesized through a series of reactions, including cyclization and functional group modifications. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
KIRA7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the imidazopyrazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their enhanced biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
KIRA7 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of IRE1α kinase and its effects on cellular processes.
Biology: Investigated for its role in modulating the unfolded protein response and its potential to alleviate endoplasmic reticulum stress.
Medicine: Explored as a potential therapeutic agent for diseases such as idiopathic pulmonary fibrosis and other fibrotic diseases.
Industry: Utilized in the development of new drugs targeting the unfolded protein response pathway
Wirkmechanismus
KIRA7 exerts its effects by binding to the ATP-binding site of IRE1α kinase. This binding stabilizes the monomeric form of IRE1α, preventing its dimerization and subsequent activation of its RNase domain. By inhibiting the RNase activity, this compound reduces the splicing of X-box binding protein 1 (XBP1) mRNA, thereby modulating the unfolded protein response and reducing endoplasmic reticulum stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
KIRA6: Another imidazopyrazine compound with similar inhibitory effects on IRE1α kinase.
KIRA8: A sulfonamide compound with high selectivity for IRE1α kinase, derived from a different scaffold
Uniqueness of KIRA7
This compound is unique due to its specific binding affinity and allosteric inhibition of IRE1α kinase. Its imidazopyrazine scaffold provides a distinct chemical structure that allows for effective modulation of the unfolded protein response, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
1937235-76-1 |
|---|---|
Molekularformel |
C27H23FN6O |
Molekulargewicht |
466.5204 |
IUPAC-Name |
1-(4-(8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-fluorophenyl)urea |
InChI |
InChI=1S/C27H23FN6O/c1-27(11-12-27)25-33-22(23-24(29)30-13-14-34(23)25)20-9-10-21(19-8-3-2-7-18(19)20)32-26(35)31-17-6-4-5-16(28)15-17/h2-10,13-15H,11-12H2,1H3,(H2,29,30)(H2,31,32,35) |
InChI-Schlüssel |
BMEJPYIGRYVVEF-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(F)=C1)NC2=C3C=CC=CC3=C(C4=C5C(N)=NC=CN5C(C6(C)CC6)=N4)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KIRA7; KIRA 7; KIRA-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















